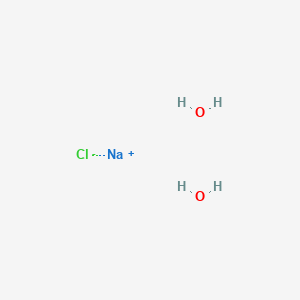

Sodium chloride dihydrate

Description

BenchChem offers high-quality Sodium chloride dihydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium chloride dihydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

23724-87-0 |

|---|---|

Molecular Formula |

ClH4NaO2 |

Molecular Weight |

94.47 g/mol |

IUPAC Name |

sodium;chloride;dihydrate |

InChI |

InChI=1S/ClH.Na.2H2O/h1H;;2*1H2/q;+1;;/p-1 |

InChI Key |

XZPVPNZTYPUODG-UHFFFAOYSA-M |

Canonical SMILES |

O.O.[Na+].[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical properties of sodium chloride dihydrate?

An In-depth Technical Guide to the Physical Properties of Sodium Chloride Dihydrate

Introduction

Sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite, is the crystalline hydrated form of sodium chloride. It is a key compound in various fields, including atmospheric science, geology, and cryopreservation. This technical guide provides a comprehensive overview of the physical properties of sodium chloride dihydrate, intended for researchers, scientists, and professionals in drug development. This document details its fundamental characteristics, experimental protocols for their determination, and a summary of its physical constants.

Core Physical Properties

Sodium chloride dihydrate is a monoclinic crystalline solid that is stable at low temperatures. Unlike its anhydrous counterpart, it is not stable under standard ambient conditions and will decompose.

General Properties

| Property | Value | Source |

| Chemical Formula | NaCl·2H₂O | [1][2] |

| Molecular Weight | 94.47 g/mol | [2] |

| Common Name | Hydrohalite | [3][4][5] |

| Appearance | Colorless to white crystalline solid | [6][7] |

Crystallographic and Density Data

| Property | Value | Source |

| Crystal System | Monoclinic | [6][7] |

| Space Group | P2₁/c | [6][7] |

| Calculated Density | 1.65 g/cm³ | [6] |

| Measured Density | 1.605 - 1.63 g/cm³ | [4] |

Thermal Properties

Sodium chloride dihydrate does not have a true melting point at atmospheric pressure but rather a decomposition temperature at which it breaks down into anhydrous sodium chloride and a brine solution.

| Property | Value | Source |

| Decomposition Temperature | 0.1 °C | [3][5] |

| Cryohydric Point | -21.2 °C | [3][5] |

Solubility

The solubility of sodium chloride dihydrate has a strong positive temperature coefficient, meaning its solubility increases significantly with temperature, unlike anhydrous halite.[3][5]

Formation and Decomposition Pathway

The formation and decomposition of sodium chloride dihydrate are dependent on temperature and the concentration of the brine solution.

Caption: Formation and decomposition of sodium chloride dihydrate.

Experimental Protocols

Determination of Crystal Structure by X-ray Diffraction (XRD)

Objective: To determine the crystal system and unit cell parameters of sodium chloride dihydrate.

Methodology:

-

Sample Preparation: Single crystals of sodium chloride dihydrate are grown by cooling a saturated sodium chloride solution to below 0.1 °C. A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is maintained at a low temperature (e.g., 105 K) using a cryostream to prevent decomposition. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Analysis: The collected diffraction data is processed to determine the unit cell dimensions, space group, and atomic positions. The structure is then refined to obtain a final crystallographic model.

Determination of Density

Objective: To experimentally determine the density of sodium chloride dihydrate.

Methodology:

-

Sample Preparation: A sample of sodium chloride dihydrate is prepared and its mass is accurately measured using an analytical balance.

-

Volume Measurement (Gas Pycnometry): The volume of the dihydrate sample is determined using a gas pycnometer. This technique measures the pressure change of a known volume of an inert gas (e.g., helium) to determine the volume of the solid sample.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume. The measurement should be conducted at a temperature where the dihydrate is stable (below 0.1 °C).

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature and enthalpy of decomposition of sodium chloride dihydrate.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of sodium chloride dihydrate is hermetically sealed in an aluminum pan.

-

DSC Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is ramped at a controlled rate (e.g., 5 °C/min) through the expected decomposition range. The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

-

Data Interpretation: The onset of the endothermic peak in the DSC thermogram corresponds to the decomposition temperature. The area under the peak is integrated to determine the enthalpy of decomposition.

Determination of Water of Hydration

Objective: To determine the number of water molecules per formula unit of sodium chloride.

Methodology:

-

Sample Preparation: A known mass of sodium chloride dihydrate is placed in a pre-weighed crucible.

-

Heating: The crucible is heated gently at first, then more strongly, to drive off the water of hydration. The heating is continued until the sample reaches a constant mass, indicating that all the water has been removed.

-

Calculation: The mass of the water lost is determined by the difference in the initial and final masses. The moles of water and anhydrous sodium chloride are calculated, and their ratio provides the value of 'x' in the formula NaCl·xH₂O.

References

- 1. Sodium chloride dihydrate | ClH4NaO2 | CID 23713072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium chloride dihydrate (23724-87-0) for sale [vulcanchem.com]

- 3. Hydrohalite - Wikipedia [en.wikipedia.org]

- 4. assignmentpoint.com [assignmentpoint.com]

- 5. Hydrohalite (Hydrohalite) - Rock Identifier [rockidentifier.com]

- 6. mindat.org [mindat.org]

- 7. handbookofmineralogy.org [handbookofmineralogy.org]

Crystal Structure of Sodium Chloride Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite. The document details its crystallographic parameters, molecular geometry, and the experimental protocols utilized for its characterization, offering valuable insights for professionals in research, materials science, and pharmaceutical development.

Introduction

Sodium chloride dihydrate is a crystalline hydrate (B1144303) of sodium chloride that forms at temperatures below 0.1 °C in the presence of water.[1][2] Its formation and stability are critical in various fields, including geochemistry, food science, and cryopreservation. Understanding the precise crystal structure of NaCl·2H₂O is fundamental to controlling its crystallization, predicting its behavior in different environments, and mitigating its effects, such as the caking of sodium chloride powders at low temperatures.[1] This guide synthesizes the current knowledge on the crystal structure of sodium chloride dihydrate, providing detailed crystallographic data and experimental methodologies for its analysis.

Crystallographic Data

The crystal structure of sodium chloride dihydrate has been determined primarily through single-crystal X-ray diffraction.[1][2] It crystallizes in the monoclinic system with the space group P2₁/c.[1][2] The structure is characterized by layers of sodium and chloride ions, with water molecules situated between these layers, forming a hydrogen-bonded network.[3]

Table 1: Crystallographic Parameters of Sodium Chloride Dihydrate at 105 K.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 6.3313 (5) Å |

| b | 10.1178 (9) Å |

| c | 6.5029 (6) Å |

| α | 90° |

| β | 114.407 (7)° |

| γ | 90° |

| Z | 4 |

Table 2: Selected Interatomic Distances in Sodium Chloride Dihydrate.

| Bond | Bond Length (Å) |

| Na-Cl | 2.79[1] |

| Na-O | 2.35 - 2.42[1] |

| O-H | 0.97 - 0.98[1] |

Experimental Protocols

The characterization of the crystal structure of sodium chloride dihydrate involves several key experimental techniques. Below are detailed methodologies for the synthesis of single crystals and their analysis using X-ray and neutron diffraction, as well as thermal analysis.

Synthesis of Sodium Chloride Dihydrate Single Crystals

High-quality single crystals are essential for accurate structural determination. Sodium chloride dihydrate crystals can be grown from a saturated aqueous solution at low temperatures.

Materials and Equipment:

-

Anhydrous sodium chloride (reagent grade)

-

Deionized water

-

Beaker or flask

-

Stirring apparatus

-

Programmable refrigerated bath or freezer

-

Petri dish or small crystallization dish

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of sodium chloride in deionized water at room temperature. This can be achieved by adding an excess of NaCl to the water and stirring for an extended period to ensure saturation.

-

Filtration: Filter the saturated solution to remove any undissolved NaCl particles.

-

Crystal Growth:

-

Place the filtered, saturated solution in a petri dish or a suitable crystallization dish.

-

Transfer the dish to a programmable refrigerated bath or a freezer set to a temperature below 0.1 °C, typically around -18 °C to -20 °C.[1]

-

Allow the solution to cool slowly. Slow cooling is crucial for the formation of large, well-defined single crystals.

-

-

Crystal Harvesting: Once crystals of suitable size have formed, they must be harvested quickly and kept at low temperatures to prevent decomposition into anhydrous NaCl and water. The crystals are very unstable at room temperature.[1]

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the primary technique for determining the crystal structure, including unit cell dimensions, space group, and atomic positions.

Equipment:

-

Single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a nitrogen cryostream)

-

Goniometer head

-

Microscope for crystal mounting

Procedure:

-

Crystal Mounting:

-

Select a suitable single crystal under a microscope, ensuring it is free of cracks and other defects.

-

Mount the crystal on a goniometer head using a cryoprotectant oil or grease to prevent ice formation and to hold the crystal in place. This process should be performed quickly and at a low temperature to prevent the crystal from melting.

-

-

Data Collection:

-

Mount the goniometer head on the diffractometer.

-

Cool the crystal to a stable low temperature, typically 105 K, using the nitrogen cryostream.[2] This minimizes thermal vibrations and potential crystal damage from the X-ray beam.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic arrangement.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

-

Neutron Diffraction

Neutron diffraction is a powerful complementary technique to X-ray diffraction, particularly for accurately locating hydrogen atoms, which are weakly scattered by X-rays.

Equipment:

-

Neutron diffractometer at a research reactor or spallation source

-

Cryostat for low-temperature measurements

Procedure:

-

Sample Preparation: For optimal results, especially for locating hydrogen atoms, it is advantageous to use a deuterated sample (NaCl·2D₂O). This is because deuterium (B1214612) has a larger coherent scattering cross-section and a much smaller incoherent scattering cross-section than hydrogen, leading to a better signal-to-noise ratio. Deuterated crystals can be grown using D₂O instead of H₂O in the synthesis protocol.

-

Data Collection:

-

Mount a large single crystal (typically larger than for SC-XRD) in a cryostat.

-

Cool the crystal to the desired temperature.

-

Collect neutron diffraction data by rotating the crystal in the neutron beam.

-

-

Data Analysis: The data analysis procedure is similar to that for SC-XRD, involving data reduction, structure solution, and refinement to determine the positions of all atoms, including deuterium.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of sodium chloride dihydrate and to determine the temperature of its decomposition.

Equipment:

-

TGA/DSC instrument

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of sodium chloride dihydrate crystals in a TGA/DSC pan.

-

Measurement:

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the mass loss as a function of temperature (TGA) and the heat flow into or out of the sample (DSC).

-

-

Data Analysis:

-

The TGA curve will show a step-wise mass loss corresponding to the dehydration of the salt. The temperature at which this occurs indicates the decomposition temperature.

-

The DSC curve will show an endothermic peak corresponding to the energy required for the dehydration process. The peritectic point for NaCl·2H₂O is at 0.1 °C, where it decomposes into anhydrous NaCl and a saturated solution.[2]

-

Visualizations

The following diagrams illustrate the phase relationships in the NaCl-H₂O system and the general workflow for crystal structure determination.

Caption: Phase diagram of the NaCl-H₂O system.

Caption: Experimental workflow for crystal structure determination.

Conclusion

The crystal structure of sodium chloride dihydrate is well-characterized, revealing a monoclinic system where water molecules play a crucial role in the crystal packing through hydrogen bonding. The detailed experimental protocols provided in this guide offer a comprehensive framework for the synthesis and analysis of this and other hydrated crystalline materials. A thorough understanding of its structure and stability, as informed by the methodologies described herein, is essential for applications ranging from industrial processes to fundamental scientific research. The combination of X-ray and neutron diffraction provides a complete picture of the atomic arrangement, including the precise location of hydrogen atoms, which is vital for a full understanding of the bonding and properties of this compound.

References

Phase diagram of the NaCl-H₂O system at low temperatures

An In-depth Technical Guide to the Low-Temperature Phase Diagram of the NaCl-H₂O System

This guide provides a comprehensive overview of the sodium chloride-water (NaCl-H₂O) phase diagram at low temperatures. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the phase behavior of this ubiquitous binary system. The document outlines key phase transitions, presents quantitative data in tabular form, describes relevant experimental protocols, and includes a visualization of the phase relationships.

Overview of the NaCl-H₂O Phase Diagram

The phase diagram of the NaCl-H₂O system describes the physical states of a mixture of salt and water at different temperatures and concentrations. At low temperatures, the system is characterized by the presence of several distinct phases: a liquid aqueous solution (brine), solid water (ice), and two solid forms of sodium chloride—the dihydrate form known as hydrohalite (NaCl·2H₂O) and the anhydrous form, halite (NaCl).[1][2] The interactions between these phases give rise to critical features such as eutectic and peritectic points, which are fundamental to understanding processes like freezing point depression and crystallization.

The key features of the low-temperature phase diagram are:

-

Freezing Point Depression Curve: The line separating the liquid phase from the liquid + ice phase. As the concentration of NaCl increases, the freezing point of the solution decreases.

-

Hydrohalite Solubility Curve: The curve separating the liquid phase from the liquid + hydrohalite (NaCl·2H₂O) phase.

-

Halite Solubility Curve: The curve separating the liquid phase from the liquid + anhydrous NaCl (halite) phase.

-

Eutectic Point: The specific temperature and composition at which the liquid, ice, and hydrohalite phases are in equilibrium. This is the lowest temperature at which a liquid NaCl solution can exist.[3]

-

Peritectic Point: The temperature at which hydrohalite transforms into anhydrous NaCl and a saturated solution upon heating.[3]

Quantitative Data

The critical points and solubility data for the NaCl-H₂O system at low temperatures are summarized in the tables below.

Table 1: Key Transition Points in the NaCl-H₂O Phase Diagram

| Point | Temperature (°C) | NaCl Concentration (wt%) | Phases in Equilibrium |

| Eutectic Point | -21.1 to -21.2 | 23.2 to 23.3 | Liquid, Ice, Hydrohalite (NaCl·2H₂O) |

| Peritectic Point | 0.1 | 26.3 to 26.4 | Liquid, Hydrohalite (NaCl·2H₂O), Anhydrous NaCl |

| Metastable Eutectic | -27 to -28 | Not specified | Liquid, Ice, Anhydrous NaCl |

Citations:[3][4][5][6][7][8][9]

Table 2: Solubility of Sodium Chloride at Low Temperatures

| Temperature (°C) | Temperature (°F) | NaCl Concentration (wt%) | Solid Phase in Equilibrium |

| 0.1 | 32.2 | 26.31 | NaCl·2H₂O / NaCl |

| 0 | 32 | 26.29 | Ice / NaCl·2H₂O |

| -1.1 | 30 | 26.16 | Ice |

| -6.67 | 20 | 25.53 | Ice |

| -12.22 | 10 | 24.7 | Ice |

| -17.78 | 0 | 23.83 | Ice |

| -21.11 | -6 | 23.31 | Ice / NaCl·2H₂O |

Citation:[8]

Experimental Protocols

The determination of the NaCl-H₂O phase diagram relies on several experimental techniques to identify phase transitions and solubility limits. The primary methods are detailed below.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting or crystallization, are accompanied by enthalpic changes, which are detected as peaks or shifts in the baseline of the DSC thermogram.

Methodology:

-

Sample Preparation: A precise amount of NaCl solution with a known concentration is hermetically sealed in a sample pan. An empty sealed pan is used as a reference.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program, typically involving cooling to a low temperature (e.g., -60°C) followed by heating at a constant rate (e.g., 1-10°C/min).

-

Data Acquisition: The heat flow to or from the sample is recorded as a function of temperature.

-

Data Analysis:

-

The onset temperature of an endothermic peak upon heating corresponds to a melting event (e.g., eutectic melting).

-

The onset of an exothermic peak upon cooling indicates a crystallization event (e.g., the formation of ice or hydrohalite).

-

By running samples with varying concentrations, the phase boundaries can be mapped. For instance, the eutectic temperature is identified as the invariant melting peak observed across a range of compositions.[9] A metastable eutectic involving anhydrous NaCl and ice has also been identified using this method.[9]

-

Cryoscopy (Freezing Point Depression)

Principle: Cryoscopy is a technique used to determine the molar mass of a solute or to study the properties of solutions by measuring the lowering of the freezing point of a solvent. The freezing point depression is a colligative property, meaning it depends on the number of solute particles in the solution.[10]

Methodology:

-

Apparatus: A cooling bath (e.g., an ice-salt mixture), a sample tube containing the solution, a precision thermometer, and a stirrer are required.[11]

-

Sample Preparation: A series of NaCl solutions of known concentrations are prepared.

-

Measurement:

-

The sample tube is immersed in the cooling bath, and the solution is stirred continuously to ensure uniform temperature.

-

The temperature is recorded at regular intervals as the solution cools.

-

Supercooling may occur, where the temperature drops below the freezing point before crystallization begins. Upon nucleation, the temperature rises to the true freezing point and remains constant until the solvent has completely solidified.

-

-

Data Analysis: The freezing point is determined from the plateau in the cooling curve. By plotting the freezing point against the molality of the NaCl solution, the freezing point depression curve of the phase diagram can be constructed. The cryoscopic constant of water (1.86 K· kg/mol ) relates the freezing point depression to the molality of the solution.[12]

Visualization of Phase Relationships

The following diagram illustrates the logical relationship between the input variables (temperature and composition) and the resulting phases in the low-temperature NaCl-H₂O system.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. phasediagram.dk [phasediagram.dk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. Formation of NaCl eutectics in water-in-oil emulsion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. chlorates.exrockets.com [chlorates.exrockets.com]

- 9. ThermoML:Thermochim. Acta 2017, 647, 94-100 [trc.nist.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. Chemistry in winter | Opinion | RSC Education [edu.rsc.org]

An In-depth Technical Guide to the Thermodynamic Properties of Hydrohalite (NaCl·2H₂O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of hydrohalite (NaCl·2H₂O), a hydrated form of sodium chloride. Understanding these properties is crucial for a range of scientific disciplines, including materials science, geology, and pharmaceutical development, where the stability and phase behavior of hydrated compounds are of paramount importance. This document summarizes key quantitative data, details experimental methodologies for their determination, and provides visual representations of relevant processes.

Core Thermodynamic Properties of Hydrohalite

Hydrohalite is a mineral that forms from saturated sodium chloride brines at temperatures below 0.1 °C.[1] Its thermodynamic stability is a critical factor in various natural and industrial processes. The following tables summarize the key thermodynamic parameters of hydrohalite based on available scientific literature.

Table 1: Enthalpy, Entropy, and Gibbs Free Energy of Hydrohalite

| Thermodynamic Property | Symbol | Value | Units | Conditions |

| Enthalpy of Formation (from ice and halite) | ΔHf | -1.8 | kJ·mol⁻¹ | 273.15 K |

| Standard Molar Entropy (Estimated) | S° | ~130-150 | J·mol⁻¹·K⁻¹ | 298.15 K |

| Gibbs Free Energy of Formation (Estimated) | ΔGf° | Value dependent on calculated entropy | kJ·mol⁻¹ | 298.15 K |

Table 2: Specific Heat Capacity of Hydrohalite

| Temperature (K) | Specific Heat Capacity (J·mol⁻¹·K⁻¹) |

| 190 | 109 |

| 250 | 137 |

This data indicates that the specific heat capacity of hydrohalite increases with temperature in the measured range.[2]

Table 3: Phase Transition Properties of Hydrohalite

| Property | Value | Units | Conditions |

| Decomposition Temperature | 0.1 | °C | 1 atm |

| Cryohydric Point (Eutectic) | -21.2 | °C | 1 atm |

| Pressure Stability Range | 7,900 - 11,600 | atmospheres | - |

| Maximum Decomposition Temperature under Pressure | 25.8 | °C | ~9400 atmospheres |

Hydrohalite decomposes into a salty brine and solid halite (anhydrous NaCl) at 0.1 °C at atmospheric pressure.[1] The cryohydric point represents the eutectic temperature where a saturated solution is in equilibrium with both ice and hydrohalite.[1] Under elevated pressure, the stability of hydrohalite increases, with its decomposition temperature rising to a maximum of 25.8 °C at approximately 9400 atmospheres.[1]

Experimental Protocols for Thermodynamic Characterization

The determination of the thermodynamic properties of hydrohalite requires precise experimental techniques. The following sections detail the methodologies for two key analytical methods: Differential Scanning Calorimetry (DSC) and Raman Spectroscopy.

Differential Scanning Calorimetry (DSC) for Thermal Analysis of Hydrohalite

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For hydrohalite, DSC is employed to determine its heat capacity, enthalpy of formation, and phase transition temperatures.

Methodology:

-

Sample Preparation:

-

Synthesize hydrohalite by cooling a saturated NaCl solution to below 0°C.

-

Carefully extract the hydrohalite crystals and dry them at a low temperature (e.g., -5°C) to remove excess surface brine.

-

Accurately weigh 5-10 mg of the prepared hydrohalite into a hermetically sealed aluminum DSC pan to prevent water loss during the experiment. An empty, sealed aluminum pan is used as a reference.

-

-

Instrument Setup and Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc) across the temperature range of interest.

-

Purge the sample chamber with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to provide a stable and inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a low temperature (e.g., -50°C) to ensure it is in a stable solid state.

-

Heat the sample at a controlled rate (e.g., 5 or 10 K/min) to a temperature above its decomposition point (e.g., 20°C).

-

Hold the sample at the final temperature for a few minutes to ensure complete decomposition.

-

Cool the sample back to the initial low temperature at a controlled rate.

-

-

Data Analysis:

-

Heat Capacity (Cp): Determine the heat capacity from the heat flow signal in a region with no phase transitions using the appropriate software functions.

-

Enthalpy of Formation/Decomposition (ΔH): Integrate the area of the endothermic peak corresponding to the decomposition of hydrohalite to determine the enthalpy change of this transition.

-

Phase Transition Temperatures: Identify the onset and peak temperatures of the endothermic and exothermic events to determine the decomposition and formation temperatures of hydrohalite.

-

Raman Spectroscopy for Phase Transition Analysis

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules. It is particularly useful for identifying different phases of water (liquid, ice) and hydrated salts in aqueous solutions at low temperatures.

Methodology:

-

Sample Preparation:

-

Prepare a saturated NaCl solution.

-

Place a small droplet of the solution in a temperature-controlled stage (e.g., a Linkam stage) mounted on the microscope of the Raman spectrometer.

-

-

Instrument Setup:

-

Use a laser with a wavelength that minimizes fluorescence (e.g., 532 nm or 785 nm).

-

Calibrate the spectrometer using a known standard (e.g., a silicon wafer).

-

Focus the laser on the sample.

-

-

Low-Temperature Measurement Protocol:

-

Cool the sample stage to a temperature well below the expected freezing point (e.g., -40°C) at a controlled rate.

-

Acquire Raman spectra at regular temperature intervals during cooling to observe the formation of ice and hydrohalite. The characteristic O-H stretching bands of water will shift and sharpen upon freezing, and new peaks corresponding to the vibrational modes of hydrohalite will appear.

-

Once the sample is completely frozen, slowly heat the stage at a controlled rate (e.g., 1-2 K/min).

-

Acquire Raman spectra at small temperature increments, particularly around the eutectic (-21.2°C) and decomposition (0.1°C) temperatures.

-

-

Data Analysis:

-

Analyze the changes in the Raman spectra as a function of temperature.

-

Identify the characteristic peaks for liquid water, ice (Ih), and hydrohalite.

-

The disappearance of the ice peaks and the appearance of the liquid water band will indicate the eutectic melting.

-

The disappearance of the hydrohalite peaks and the corresponding changes in the water bands will signify the decomposition of hydrohalite.

-

Phase Transitions and Stability

The stability of hydrohalite is intricately linked to temperature and pressure, as illustrated in the phase diagram of the NaCl-H₂O system. The logical relationships between the different phases can be visualized as follows:

This diagram illustrates the conditions under which hydrohalite forms and decomposes in relation to the other stable phases in the system. The reversible arrows indicate equilibrium conditions, while the unidirectional arrow for decomposition highlights the incongruent melting of hydrohalite.

References

Formation Conditions of Sodium Chloride Dihydrate from Brine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation conditions of sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite, from brine solutions. This document details the thermodynamic and kinetic parameters governing its crystallization, experimental protocols for its characterization, and key quantitative data presented for easy reference.

Core Concepts of Sodium Chloride Dihydrate Formation

Sodium chloride dihydrate is a crystalline solid that forms from saturated sodium chloride solutions at sub-zero temperatures. Its formation and stability are dictated by the principles of phase equilibria, nucleation, and crystal growth. The NaCl-H₂O phase diagram is the foundational tool for understanding the conditions under which hydrohalite crystallizes.

Key Thermodynamic Points:

-

Peritectic Point: At 0.1°C, a peritectic transition occurs where anhydrous sodium chloride (halite) reacts with the saturated brine to form hydrohalite. Above this temperature, hydrohalite is unstable and decomposes.[1][2]

-

Eutectic Point: The eutectic point for the NaCl-H₂O system is at approximately -21.1°C to -21.2°C, with a corresponding NaCl concentration of 23.3 wt%.[3][4][5] At this point, a saturated solution is in equilibrium with both ice and sodium chloride dihydrate. Below this temperature, the entire liquid mixture solidifies into a mixture of ice and hydrohalite.

Kinetics of Formation:

The formation of sodium chloride dihydrate is not solely dependent on thermodynamics; kinetic factors such as nucleation and crystal growth rates are also critical.

-

Nucleation: The initiation of hydrohalite crystal formation often requires a certain degree of supersaturation and can be influenced by the cooling rate and the presence of nucleation sites.[6] Studies have shown that the nucleation rate of hydrohalite can be extremely low, potentially due to the formation of a metastable prenucleation phase.[6]

-

Crystal Growth: Once nucleation occurs, the crystals grow by the addition of NaCl and water molecules from the surrounding brine. The growth rate is influenced by factors such as supersaturation, temperature, and the presence of impurities.

Data Presentation

The following tables summarize the key quantitative data related to the formation of sodium chloride dihydrate.

Table 1: Key Phase Transition Temperatures and Compositions for the NaCl-H₂O System

| Parameter | Temperature (°C) | NaCl Concentration (wt%) | Description |

| Peritectic Point | 0.1 | 26.3 | Transition between anhydrous NaCl and NaCl·2H₂O in equilibrium with saturated brine. |

| Eutectic Point | -21.1 to -21.2 | 23.3 | Lowest temperature at which a liquid NaCl solution can exist, in equilibrium with ice and NaCl·2H₂O.[3][4][5] |

Table 2: Influence of Cooling Rate on Hydrohalite Formation

| Cooling Rate (°C/min) | Observation | Reference |

| 1 | Formation of a hydrohalite layer up to ~1 µm thick on cell surfaces. | [7] |

| 20 | More homogeneous distribution of hydrohalite with a much thinner layer (< ~20 nm) around cells. | [7] |

Experimental Protocols

This section outlines the methodologies for key experiments used to study the formation of sodium chloride dihydrate.

Preparation of Supersaturated Sodium Chloride Brine

Objective: To prepare a sodium chloride solution with a concentration exceeding its saturation point at a given sub-zero temperature to induce the crystallization of hydrohalite.

Materials:

-

Deionized water

-

Anhydrous sodium chloride (reagent grade)

-

Beaker

-

Hot plate with magnetic stirrer

-

Thermometer

-

Filtration apparatus (e.g., vacuum filtration with a Buchner funnel and filter paper)

Procedure:

-

Determine the desired final concentration of the brine based on the target supersaturation level for the crystallization experiment.

-

Heat a calculated volume of deionized water in a beaker on a hot plate with continuous stirring.

-

Gradually add the calculated mass of anhydrous sodium chloride to the heated water.

-

Continue heating and stirring until all the salt has dissolved. The temperature can be raised to increase the solubility and create a highly concentrated solution.

-

Once the salt is fully dissolved, remove the beaker from the hot plate.

-

Filter the hot solution while it is still warm to remove any undissolved impurities or microparticles that could act as unwanted nucleation sites.

-

Allow the filtered solution to cool slowly and undisturbed to the desired experimental temperature. This slow cooling helps in achieving a supersaturated state without premature crystallization.

Controlled Cooling Crystallization for Hydrohalite Formation

Objective: To crystallize sodium chloride dihydrate from a supersaturated brine solution under controlled cooling conditions to study its formation and morphology.

Apparatus:

-

Jacketed crystallizer vessel

-

Programmable circulating bath (chiller/heater)

-

Temperature probe

-

Stirring mechanism (e.g., magnetic stirrer or overhead stirrer)

-

Microscope with a camera for in-situ observation (optional)

Procedure:

-

Prepare a supersaturated sodium chloride brine as described in Protocol 3.1.

-

Transfer the warm, filtered brine into the crystallizer vessel.

-

Set the programmable circulating bath to the initial temperature of the brine.

-

Begin stirring the solution at a constant, gentle rate to ensure thermal homogeneity.

-

Program the circulating bath to cool the solution at a specific rate (e.g., 0.1°C/min to 1°C/min). The cooling rate is a critical parameter that influences nucleation and crystal size.

-

Monitor the temperature of the brine using the temperature probe.

-

Observe the solution for the onset of crystallization (nucleation), which appears as the formation of small solid particles.

-

Once crystallization begins, the temperature may slightly increase due to the release of the latent heat of crystallization.

-

Continue cooling to the final target temperature, allowing the crystals to grow.

-

Samples of the crystals can be extracted for further analysis.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

Objective: To determine the temperatures and enthalpies of phase transitions (e.g., eutectic and peritectic points) in the NaCl-H₂O system.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans and lids

-

Microbalance

Procedure:

-

Prepare a series of NaCl-H₂O solutions with varying known concentrations.

-

Accurately weigh a small amount of the solution (typically 5-10 mg) into a hermetic aluminum DSC pan and seal it.

-

Prepare an empty sealed pan as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Set the temperature program on the DSC instrument. A typical program for studying hydrohalite formation involves:

-

An initial isothermal period at room temperature.

-

A cooling ramp at a controlled rate (e.g., 5°C/min) to a temperature well below the expected eutectic point (e.g., -60°C).

-

An isothermal hold at the low temperature to ensure complete solidification.

-

A heating ramp at a controlled rate (e.g., 5°C/min) to a temperature above the peritectic point (e.g., 20°C).

-

-

Run the experiment and record the heat flow as a function of temperature.

-

Analyze the resulting thermogram. Endothermic peaks on heating correspond to melting events (eutectic and liquidus), while exothermic peaks on cooling represent crystallization. The onset temperature of the peaks provides the transition temperatures. The area under the peaks is proportional to the enthalpy of the transition.

Raman Spectroscopy for Hydrohalite Identification

Objective: To identify the presence of sodium chloride dihydrate and distinguish it from anhydrous NaCl and ice based on its unique vibrational spectrum.

Apparatus:

-

Raman spectrometer equipped with a microscope

-

Laser source (e.g., 532 nm or 785 nm)

-

Temperature-controlled stage

-

Sample holder (e.g., quartz capillary or microscope slide)

Procedure:

-

Place a small sample of the brine or the crystallized solid onto the sample holder on the temperature-controlled stage.

-

Cool the sample to the desired temperature for analysis using the temperature-controlled stage.

-

Focus the microscope on the area of interest (e.g., a crystal).

-

Acquire the Raman spectrum using an appropriate laser power, acquisition time, and number of accumulations to obtain a good signal-to-noise ratio. It is important to use a low laser power to avoid sample heating and phase transitions.

-

Analyze the obtained spectrum. The characteristic Raman peaks for the O-H stretching modes of water in hydrohalite appear at different wavenumbers compared to those of ice and liquid water, allowing for its unambiguous identification. Hydrohalite typically shows a distinct doublet in the O-H stretching region around 3408 cm⁻¹ and 3425 cm⁻¹.[7]

Mandatory Visualizations

The following diagrams illustrate the key relationships and workflows in the formation of sodium chloride dihydrate.

Caption: A simplified representation of the NaCl-H₂O phase diagram illustrating the stability regions of different phases and key transition points.

Caption: A flowchart illustrating the typical experimental workflow for the formation and subsequent analysis of sodium chloride dihydrate crystals.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. Infrared optical constants of crystalline sodium chloride dihydrate: application to study the crystallization of aqueous sodium chloride solution droplets at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. brinemaker.com [brinemaker.com]

- 5. industrialh2osolutions.com [industrialh2osolutions.com]

- 6. researchgate.net [researchgate.net]

- 7. Raman scattering evidence of hydrohalite formation on frozen yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Is sodium chloride dihydrate stable at room temperature?

An In-depth Technical Guide on the Stability of Sodium Chloride Dihydrate

Introduction

Sodium chloride (NaCl), a compound of fundamental importance across various scientific disciplines, can form a hydrated crystalline structure known as sodium chloride dihydrate (NaCl·2H₂O), or hydrohalite. This hydrate (B1144303) plays a significant role in geochemistry, atmospheric science, and industrial processes, particularly in environments subjected to low temperatures. Understanding the stability of sodium chloride dihydrate is crucial for predicting its behavior in these systems. This technical guide provides a comprehensive overview of the stability of NaCl·2H₂O at room temperature, its thermodynamic properties, and the experimental methodologies used for its characterization.

Stability of Sodium Chloride Dihydrate

Sodium chloride dihydrate is not stable at room temperature.[1][2] The stability of hydrohalite is highly dependent on temperature and the presence of water. According to the phase diagram of the NaCl-H₂O system, sodium chloride dihydrate is the stable form of sodium chloride in the presence of water at temperatures below 0.1 °C.[1] Above this temperature, known as the peritectic point, hydrohalite decomposes into anhydrous sodium chloride (NaCl) and a saturated aqueous solution.[3]

Metastable Forms

Recent research has identified a metastable form of sodium chloride dihydrate, designated as SC2-II, which forms through the rapid freezing (10¹–10² K s⁻¹) of NaCl solutions at ambient pressure.[4][5][6] This metastable phase is distinct from the more stable hydrohalite, which is referred to as SC2-I. Upon heating, SC2-II irreversibly transforms into SC2-I and ice Ih at temperatures above 190 K (-83.15 °C).[4][5] This transition is an exothermic process, indicating that SC2-II is a higher-energy, metastable state relative to SC2-I.[4][5]

Thermodynamic Properties and Phase Equilibria

The thermodynamic properties of sodium chloride dihydrate have been determined through fitting experimental data. These properties are essential for understanding the phase behavior of the NaCl-H₂O system.

Thermodynamic Data

The standard molar thermodynamic properties for the formation of NaCl·2H₂O(cr) at 298.15 K and 0.1 MPa are summarized in the table below.

| Property | Symbol | Value |

| Standard Molar Gibbs Energy of Formation | ΔfG⁰m | -993.37 ± 0.60 kJ·mol⁻¹ |

| Standard Molar Enthalpy of Formation | ΔfH⁰m | -1097.97 ± 0.50 kJ·mol⁻¹ |

| Standard Molar Entropy | S⁰m | 173.6 ± 2.0 J·mol⁻¹·K⁻¹ |

| Standard Molar Heat Capacity | C⁰p,m | 152.0 ± 4.0 J·mol⁻¹·K⁻¹ |

Table 1: Standard molar thermodynamic properties of NaCl·2H₂O(cr) at 298.15 K and 0.1 MPa. Data sourced from Archer (1992).[7][8][9][10]

Phase Diagram and Invariant Points

The phase diagram of the NaCl-H₂O system illustrates the conditions of temperature and composition at which different phases (liquid solution, ice, anhydrous NaCl, and NaCl·2H₂O) are stable.

| Invariant Point | Temperature | Composition (wt% NaCl) | Equilibrium Phases |

| Eutectic | -21.1 °C | 23.3 | Ice, NaCl·2H₂O, Saturated Solution |

| Peritectic | 0.1 °C | 26.3 | Anhydrous NaCl, NaCl·2H₂O, Saturated Solution |

Table 2: Key invariant points in the NaCl-H₂O phase diagram.[3]

The eutectic point represents the lowest temperature at which a liquid phase can exist in the system.[3] The peritectic point marks the upper temperature limit for the stability of hydrohalite.[3]

Experimental Protocols

The characterization of sodium chloride dihydrate and the determination of its stability rely on several key experimental techniques.

Sample Preparation

-

Slow Freezing (for SC2-I): Saturated or near-saturated NaCl solutions are slowly cooled to temperatures below the eutectic point to induce the crystallization of hydrohalite (SC2-I).

-

Rapid Freezing (for SC2-II): NaCl solutions are rapidly quenched in liquid nitrogen (77 K) to form the metastable dihydrate, SC2-II.[5]

Synchrotron X-ray and Neutron Powder Diffraction

-

Objective: To determine the crystal structure and monitor phase transitions.

-

Methodology:

-

A frozen sample of the NaCl solution is loaded into a capillary tube (e.g., polyimide) at cryogenic temperatures.[5]

-

The capillary is mounted on a diffractometer equipped with a cryostream for temperature control.

-

Diffraction patterns are collected as the sample is heated at a controlled rate.

-

Phase transitions are identified by the appearance and disappearance of characteristic Bragg peaks for each phase (ice Ih, SC2-I, SC2-II).[4][5] For instance, the transition from SC2-II to SC2-I is observed by the decrease in intensity of unique SC2-II Bragg peaks and a simultaneous increase in the intensity of peaks corresponding to SC2-I.[4][5]

-

Calorimetry (Differential Scanning Calorimetry - DSC)

-

Objective: To measure the heat flow associated with phase transitions and determine transition temperatures and enthalpies.

-

Methodology:

-

A small amount of the frozen NaCl solution is hermetically sealed in a sample pan.

-

The sample is placed in the DSC instrument alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 5 K/min).

-

The differential heat flow between the sample and the reference is measured as a function of temperature.

-

Exothermic or endothermic peaks in the resulting thermogram indicate phase transitions. For example, the irreversible transformation of the metastable SC2-II to the stable SC2-I is observed as an exothermic event.[4][5]

-

Raman Spectroscopy

-

Objective: To identify the phase state of NaCl, particularly distinguishing between anhydrous and dihydrate forms.

-

Methodology:

-

A single particle or a bulk sample is placed under a Raman microscope.

-

The sample is illuminated with a monochromatic laser.

-

The scattered light is collected and analyzed to obtain a Raman spectrum.

-

The spectrum reveals characteristic vibrational modes. For NaCl dihydrate, these include the OH-stretching, OH-bending, and librational modes of the water of hydration, which are absent in the spectrum of anhydrous NaCl.[11]

-

Visualizations

A flowchart of the experimental workflow for analyzing the stability and structure of sodium chloride hydrates.

References

- 1. research-portal.uu.nl [research-portal.uu.nl]

- 2. Sodium chloride dihydrate (23724-87-0) for sale [vulcanchem.com]

- 3. phasediagram.dk [phasediagram.dk]

- 4. Metastable Dihydrate of Sodium Chloride at Ambient Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. [PDF] Metastable Dihydrate of Sodium Chloride at Ambient Pressure | Semantic Scholar [semanticscholar.org]

- 7. srd.nist.gov [srd.nist.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

- 10. nist.gov [nist.gov]

- 11. pubs.aip.org [pubs.aip.org]

Spectroscopic Properties of Sodium Chloride Dihydrate (NaCl·2H₂O): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this hydrated salt. This document covers infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, including data presentation, experimental protocols, and visualizations of key concepts.

Introduction to Sodium Chloride Dihydrate

Sodium chloride dihydrate is a crystalline solid in which each formula unit of sodium chloride is associated with two water molecules. It is the stable crystalline form of NaCl below 0.15 °C in the presence of water. The water molecules, often referred to as water of crystallization, are an integral part of the crystal lattice and play a crucial role in determining the physical and chemical properties of the compound. Understanding the spectroscopic signature of this hydrated form is essential for its identification and characterization, particularly in contexts such as pharmaceutical formulations, geological sciences, and atmospheric chemistry.

Spectroscopic Data

This section summarizes the key spectroscopic data for NaCl·2H₂O, focusing on infrared, Raman, and nuclear magnetic resonance spectroscopy.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman, provides insights into the molecular vibrations within the NaCl·2H₂O crystal lattice. The primary spectral features arise from the vibrational modes of the water molecules, which are sensitive to their local environment and hydrogen bonding interactions.

Table 1: Comparison of Infrared and Raman Peak Assignments for NaCl·2H₂O [1]

| Vibrational Mode | Infrared (IR) Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) |

| O-H Stretching (Symmetric & Asymmetric) | ~3420, ~3542[2] | ~3404, ~3450, ~3511[2][3] |

| H₂O Bending (Scissoring) | ~1620 - 1650 | Not clearly observed |

| H₂O Librational Modes (Rocking, Wagging, Twisting) | ~500 - 800 | Not clearly observed |

| Na-Cl Lattice Vibrations | < 400 | < 400 |

Note: Peak positions can vary slightly depending on the experimental conditions such as temperature and sample preparation.

The O-H stretching region in both IR and Raman spectra is particularly informative. The presence of multiple, distinct peaks in this region for NaCl·2H₂O, as opposed to the broad, single band observed in liquid water, is indicative of the well-defined hydrogen bonding environments of the water molecules within the crystal lattice.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy is a powerful technique for probing the local atomic environment of specific nuclei. For NaCl·2H₂O, the relevant nuclei are ¹H (proton), ²³Na (sodium), and ³⁵Cl (chlorine).

¹H Solid-State NMR: The ¹H NMR spectrum of NaCl·2H₂O is expected to be dominated by the signal from the water of crystallization. The lineshape and chemical shift of the proton signal can provide information about the hydrogen bonding and dynamics of the water molecules.

Due to the quadrupolar nature of these nuclei, the NMR lines can be broad. High-field NMR and advanced techniques like Magic Angle Spinning (MAS) are often necessary to obtain high-resolution spectra.[6][7][8][9][10]

Experimental Protocols

This section outlines the detailed methodologies for the spectroscopic analysis of NaCl·2H₂O.

Sample Preparation

The preparation of a pure, solid sample of NaCl·2H₂O is the critical first step for obtaining high-quality spectroscopic data.

-

Crystallization: NaCl·2H₂O can be crystallized from a saturated aqueous solution of NaCl at temperatures below 0.15 °C.

-

Isolation and Drying: The crystals should be quickly filtered from the cold mother liquor and gently dried with filter paper. It is crucial to maintain a low temperature during this process to prevent dehydration to anhydrous NaCl. The sample should be stored in a sealed container at a low temperature.

-

Grinding: For solid-state analysis, the crystals should be gently ground into a fine powder using a mortar and pestle in a cold and dry environment to ensure homogeneity and to facilitate sample packing.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a suitable detector (e.g., DTGS or MCT) is used.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the finely ground NaCl·2H₂O sample (typically 1-2 mg) with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to ensure a homogeneous dispersion. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The typical spectral range for analyzing hydrated salts is 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum and converting to absorbance units.

Raman Spectroscopy

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm), a microscope for sample focusing, and a sensitive detector (e.g., CCD) is required.

Methodology:

-

Sample Preparation: Place a small amount of the powdered NaCl·2H₂O sample on a microscope slide or in a capillary tube.

-

Data Acquisition:

-

Focus the laser beam onto the sample using the microscope objective.

-

Set the laser power to a low level (e.g., 1-5 mW) to avoid sample heating and potential dehydration.

-

Acquire the Raman spectrum over the desired spectral range (typically 100-4000 cm⁻¹).

-

The acquisition time and number of accumulations should be optimized to obtain a good signal-to-noise ratio.

-

-

Data Processing: The raw spectrum is typically baseline corrected to remove any fluorescence background.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A solid-state NMR spectrometer with a high-field magnet and a probe capable of Magic Angle Spinning (MAS) is necessary, especially for quadrupolar nuclei like ²³Na and ³⁵Cl.

Methodology:

-

Sample Preparation: The finely ground NaCl·2H₂O powder is packed into a MAS rotor (e.g., zirconia).

-

Data Acquisition for ¹H NMR:

-

A simple single-pulse experiment (Bloch decay) can be used.

-

Magic Angle Spinning at a moderate speed (e.g., 5-10 kHz) is typically employed to average out dipolar interactions and improve resolution.

-

-

Data Acquisition for ²³Na and ³⁵Cl NMR:

-

These quadrupolar nuclei often require specialized pulse sequences to acquire high-quality spectra.

-

A single-pulse experiment under MAS is a starting point.

-

High spinning speeds are generally beneficial to narrow the broad lines.

-

The use of very high magnetic fields is advantageous for reducing the second-order quadrupolar broadening.[6][7][8][9][10]

-

The spectral width needs to be set appropriately to cover the potentially broad resonance.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. Chemical shifts are referenced to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H, a solution of NaCl for ²³Na).

Visualizations

This section provides diagrams to illustrate key concepts related to the structure and analysis of NaCl·2H₂O.

Conclusion

The spectroscopic characterization of sodium chloride dihydrate is crucial for its unambiguous identification and for understanding its structural properties. Infrared and Raman spectroscopies are powerful tools for probing the vibrational modes of the water of crystallization, providing a distinct fingerprint for the hydrated state. While solid-state NMR of ¹H, ²³Na, and ³⁵Cl holds significant promise for elucidating the local environments of all constituent atoms, a lack of specific experimental data for NaCl·2H₂O in the literature highlights an area for future research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this important hydrated salt.

References

- 1. researchgate.net [researchgate.net]

- 2. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iccc-online.org [iccc-online.org]

- 10. researchgate.net [researchgate.net]

Discovery of Metastable Sodium Chloride Dihydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a metastable form of sodium chloride dihydrate, denoted as SC2-II. This recently identified hydrate (B1144303) offers new insights into the phase behavior of the NaCl-H₂O system, with potential implications for various scientific and industrial fields, including cryopreservation and planetary science.

Executive Summary

Researchers have identified a new, metastable dihydrate of sodium chloride (SC2-II) that forms at ambient pressure through the rapid freezing of aqueous NaCl solutions.[1][2] This discovery marks the first identification of a new NaCl hydrate forming from a liquid solution at atmospheric pressure in two centuries.[1] Characterized by a unique crystalline structure, SC2-II irreversibly transforms into the stable dihydrate form, hydrohalite (NaCl·2H₂O, or SC2-I), and ice upon heating above 190 K.[1][2][3][4] This guide details the experimental protocols for its synthesis and characterization, presents key quantitative data, and illustrates the experimental workflow and phase transformation pathways.

Quantitative Data Summary

The key quantitative parameters associated with the metastable sodium chloride dihydrate (SC2-II) are summarized in the tables below.

Table 1: Thermodynamic and Transformation Properties of Metastable NaCl Dihydrate (SC2-II)

| Property | Value | Unit | Conditions |

| Heat of Transformation (SC2-II to SC2-I) | -3.47 ± 0.55 | kJ mol⁻¹ | Heating at 10 K min⁻¹ |

| Transformation Temperature Range | > 190 | K | Upon heating |

Data sourced from calorimetric analyses of the exothermic transformation of SC2-II to hydrohalite (SC2-I) and ice.[1][2][4]

Table 2: Proposed Crystallographic Data for Metastable NaCl Dihydrate (SC2-II)

| Property | Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell | Proposed as a 3 × 1 × 3 supercell of hydrohalite (SC2-I) |

The crystal structure of SC2-II is proposed to be structurally related to hydrohalite.[1][2][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of metastable sodium chloride dihydrate (SC2-II).

Synthesis of Metastable NaCl Dihydrate (SC2-II)

The primary method for producing SC2-II is through the rapid freezing of a sodium chloride solution.[1][2]

Materials:

-

Sodium chloride (NaCl)

-

Deionized water (H₂O) or Deuterium oxide (D₂O)

-

Liquid nitrogen

Procedure:

-

Prepare a 2 m (molal) solution of NaCl in either H₂O or D₂O.

-

Load the solution into a 1 mm diameter polyimide (Kapton) capillary tube.

-

Plunge the sealed capillary tube directly into liquid nitrogen (77 K). This achieves a rapid cooling rate on the order of 10¹–10² K s⁻¹.[1][2][4]

-

The resulting solid is a mixture of the metastable NaCl dihydrate (SC2-II) and ice (Ih).

Characterization Methods

Instrumentation:

-

High-resolution powder X-ray diffractometer (e.g., I11 beamline at Diamond Light Source).[3]

-

Nitrogen cryostream.

Procedure:

-

Rapidly freeze the NaCl solution in a Kapton tube as described in section 3.1.

-

Mount the frozen sample onto the diffractometer.

-

Cool the sample to 80 K using a nitrogen cryostream.[3]

-

Collect pXRD patterns at the base temperature to confirm the presence of SC2-II and ice Ih.

-

To study the phase transformation, heat the sample from 170 K to 206 K and collect pXRD patterns at intervals to monitor the decomposition of SC2-II and the formation of SC2-I.[1]

Instrumentation:

-

High-intensity, medium-resolution powder diffractometer (e.g., NIMROD at ISIS Neutron and Muon Source).[3]

Procedure:

-

Prepare a sample of rapidly frozen NaCl-D₂O solution.

-

Load the crushed, frozen sample into a suitable container for neutron diffraction analysis.

-

Cool the sample to 100 K.

-

Collect an initial diffraction pattern.

-

Heat the sample in-situ from 100 K to 240 K at a rate of 1 K min⁻¹.

-

Collect diffraction patterns at 10 K intervals to observe the phase transition from SC2-II to SC2-I.[3]

Instrumentation:

-

Raman spectrometer equipped with a cryostage (e.g., Horiba LabRAM HR Evolution with a Linkam FDCS196 cryostage).[1][3]

-

532 nm laser.

Procedure:

-

Flash Frozen (FF) Sample: Place a 10 μL droplet of 2 m NaCl-H₂O solution onto a glass slide pre-cooled to 77 K on the cryostage.[1][3]

-

Slow Frozen (SF) Sample (for comparison): Place a 10 μL droplet of 2 m NaCl-H₂O solution onto a glass slide at room temperature and cool to 77 K at a rate of 20 K/min.[1][3]

-

Acquire Raman spectra from both samples at 100 K to distinguish the spectral features of the rapidly frozen sample (containing SC2-II) from the slow-frozen sample (containing SC2-I).[1][3]

Instrumentation:

-

Differential Scanning Calorimeter (e.g., PerkinElmer DSC 8000).[1]

Procedure:

-

Prepare a flash-frozen sample of NaCl-H₂O solution.

-

Under liquid nitrogen, load the frozen sample into a stainless-steel capsule and transfer it to the pre-cooled DSC furnace at 95 K.

-

Allow the temperature to equilibrate for 4 minutes.

-

Heat the sample to 293 K at a rate of 10 K min⁻¹ to measure the heat flow associated with the exothermic transformation of SC2-II to SC2-I.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the phase transformation pathway of metastable sodium chloride dihydrate.

References

An In-depth Technical Guide to the Natural Occurrence of Hydrohalite in Polar Regions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrohalite (NaCl·2H₂O), the hydrated crystalline form of sodium chloride, is a significant mineral phase in the cryosphere, particularly within the sea ice of polar regions. Its formation, stability, and abundance are intrinsically linked to the thermodynamics of freezing seawater and the resulting brine evolution. This technical guide provides a comprehensive overview of the natural occurrence of hydrohalite in Arctic and Antarctic sea ice, detailing its formation pathways, physicochemical properties, and the advanced analytical techniques used for its characterization. Quantitative data on its prevalence, detailed experimental protocols, and visual representations of key processes are presented to serve as a valuable resource for researchers in cryospheric science, geochemistry, and related fields where low-temperature saline environments are of interest.

Introduction

As global temperatures fluctuate and polar ice dynamics become increasingly critical to understand, the study of minerals that form within sea ice offers valuable insights into fundamental geochemical processes. Among these, hydrohalite is of particular importance due to its influence on the physical and chemical properties of sea ice, including its salinity, density, and albedo. The precipitation and dissolution of hydrohalite within brine channels and pockets also play a role in the life cycle of sea ice and the broader polar environment. This guide synthesizes current knowledge on the natural occurrence of hydrohalite in these extreme environments.

Formation and Stability of Hydrohalite in Sea Ice

The formation of hydrohalite in polar regions is a direct consequence of the freezing of seawater. As ocean water begins to freeze at approximately -1.8°C, pure ice crystals form, expelling dissolved salts into the remaining unfrozen water.[1] This process creates highly concentrated brines trapped within a matrix of ice. As the temperature continues to decrease, the salinity of these brines increases, leading to the sequential precipitation of different salt minerals.

The initial salt to precipitate from cooling seawater brine is typically mirabilite (Na₂SO₄·10H₂O), which begins to form at temperatures around -8.2°C.[2] Upon further cooling, the brine becomes saturated with respect to sodium chloride, and at approximately -22.9°C, hydrohalite precipitates.[2] This dihydrate of sodium chloride is the stable form of NaCl at temperatures below 0.1°C.[2]

The stability of hydrohalite is temperature-dependent. Above 0.1°C, it decomposes into solid halite (NaCl) and a saline solution.[2] Within sea ice, the presence and distribution of hydrohalite are therefore dictated by the thermal regime of the ice pack.

Signaling Pathway of Hydrohalite Formation

The formation of hydrohalite can be visualized as a signaling pathway triggered by decreasing temperatures in the polar environment. This pathway involves a cascade of physical and chemical changes within the sea ice brine.

Quantitative Occurrence of Hydrohalite

The concentration of hydrohalite in polar sea ice is variable and depends on several factors, including the age of the ice, its thermal history, and the initial salinity of the seawater. First-year ice, which has not yet undergone a summer melt season, generally has a higher brine volume and, consequently, a higher potential for hydrohalite formation compared to multi-year ice. Multi-year ice is less saline due to the flushing of brine during summer melts, which reduces the amount of salt available for mineral precipitation.[1]

| Parameter | First-Year Arctic Sea Ice | Multi-Year Arctic Sea Ice | Antarctic Sea Ice |

| Typical Salinity | Higher | Lower[1] | Variable, generally younger and thinner than Arctic ice[3] |

| Hydrohalite Concentration | Can reach up to 9.9 g/kg in upper layers | Generally lower due to reduced salinity[2] | Data is less abundant, but expected in seasonal ice |

| Formation Temperature | ~ -22.9 °C[2] | ~ -22.9 °C[2] | ~ -22.9 °C[2] |

Experimental Protocols for Hydrohalite Characterization

The identification and quantification of hydrohalite in sea ice and frozen brines require specialized analytical techniques capable of operating at low temperatures and analyzing solid-state materials. The primary methods employed are Raman spectroscopy, X-ray diffraction (XRD), and cryo-scanning electron microscopy (cryo-SEM).

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that identifies molecules by their unique vibrational modes. It is particularly well-suited for identifying hydrohalite in ice samples due to the distinct Raman scattering signals of the water of hydration in the hydrohalite crystal structure.

Detailed Methodology:

-

Sample Preparation: A core section of sea ice or a frozen brine sample is placed in a temperature-controlled stage (e.g., a Linkam stage) on the microscope. The stage is cooled to the desired analysis temperature, typically below -30°C to ensure the stability of hydrohalite.[4]

-

Instrument Setup: A Raman microscope equipped with a long working distance objective (e.g., 50x) is used. A laser with a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample surface.[4][5]

-

Data Acquisition: Raman spectra are collected from various points on the sample to map the spatial distribution of different components. The scattered light is passed through a grating (e.g., 1800 lines/mm) and detected by a CCD camera.[5]

-

Spectral Analysis: The resulting spectra are analyzed for characteristic peaks of hydrohalite, ice, and liquid brine. The distinct peaks of hydrohalite's water of hydration allow for its unambiguous identification.[6]

X-ray Diffraction (XRD)

XRD is a powerful technique for identifying crystalline materials based on their unique diffraction patterns. It is used to confirm the crystal structure of minerals present in sea ice.

Detailed Methodology:

-

Sample Preparation: A bulk sea ice or brine sample is freeze-dried and ground into a fine powder to ensure random orientation of the crystals. For quantitative analysis, a known amount of an internal standard (e.g., ZnO) may be added.[7] The powdered sample is then mounted on a sample holder suitable for low-temperature analysis.

-

Instrument Setup: A powder X-ray diffractometer equipped with a cryostage is used to maintain the sample at a low temperature (e.g., below -30°C) throughout the analysis.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of angles (2θ).

-

Data Analysis: The resulting diffractogram is compared to a database of known mineral diffraction patterns (e.g., the International Centre for Diffraction Data) to identify the crystalline phases present, including hydrohalite. For quantitative analysis, methods like Rietveld refinement can be used to determine the weight percentage of each mineral.[8]

Cryo-Scanning Electron Microscopy (Cryo-SEM)

Cryo-SEM allows for high-resolution imaging of the microstructure of hydrated samples, such as sea ice, providing visual evidence of hydrohalite crystals and their relationship with the surrounding ice and brine channels.

Detailed Methodology:

-

Sample Preparation: A small piece of the sea ice core is rapidly frozen by plunging it into a cryogen like liquid nitrogen slush to prevent the formation of large ice crystals that could damage the structure.[9][10]

-

Fracturing and Coating: The frozen sample is transferred under vacuum to a cryo-preparation chamber. It can be fractured to expose a fresh, internal surface. The surface is then sublimated (etched) by slightly warming it to remove a thin layer of surface ice and reveal the underlying structure, including any precipitated minerals. Finally, the sample is sputter-coated with a conductive metal (e.g., gold or platinum) to prevent charging under the electron beam.[9][10]

-

Imaging: The prepared sample is transferred to a cold stage within the SEM chamber, maintaining it at a very low temperature (e.g., -140°C or lower).[9] The surface is then imaged using a beam of electrons to obtain high-resolution images of the sea ice microstructure, showing the morphology and distribution of hydrohalite crystals.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of hydrohalite in a sea ice sample, integrating the methodologies described above.

Conclusion

The natural occurrence of hydrohalite in the polar regions is a fundamental aspect of sea ice geochemistry. Its formation is a predictable consequence of the cooling of seawater and the resulting concentration of brines. Understanding the distribution and abundance of hydrohalite is crucial for accurately modeling the physical and chemical properties of sea ice and its response to climate change. The advanced analytical techniques detailed in this guide provide the necessary tools for in-depth research into this important cryospheric mineral, offering valuable data for a wide range of scientific disciplines. Further research, particularly focused on obtaining more extensive quantitative data on hydrohalite concentrations in different sea ice types and regions, will continue to enhance our understanding of the complex processes at play in the Earth's polar environments.

References

- 1. Science of Sea Ice | National Snow and Ice Data Center [nsidc.org]

- 2. researchgate.net [researchgate.net]

- 3. blogs.egu.eu [blogs.egu.eu]

- 4. hou.usra.edu [hou.usra.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. shareok.org [shareok.org]

- 7. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 8. thraceanzeolite.gr [thraceanzeolite.gr]

- 9. Cryo-Scanning Electron Microscopy - University of Plymouth [plymouth.ac.uk]

- 10. jeol.com [jeol.com]

Methodological & Application

Synthesis of Sodium Chloride Dihydrate Crystals in the Laboratory: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite, is the stable crystalline form of sodium chloride in aqueous solutions at temperatures below 0.1°C. While less common than its anhydrous counterpart, the study of sodium chloride dihydrate is crucial in various fields, including cryopreservation, food science, and geochemistry. This document provides detailed application notes and experimental protocols for the synthesis of sodium chloride dihydrate crystals in a laboratory setting. It includes information on the physical and chemical properties of the dihydrate, a step-by-step synthesis procedure, and methods for handling and characterization.

Introduction

Sodium chloride is a ubiquitous compound that typically crystallizes in an anhydrous cubic lattice structure under ambient conditions. However, in the presence of water and at sub-zero temperatures, it forms a dihydrate, a monoclinic crystalline solid with the chemical formula NaCl·2H₂O.[1] The transition between the anhydrous and dihydrate forms is temperature-dependent, with the dihydrate being the thermodynamically stable phase below 0.1°C.[1][2] Understanding the formation and properties of sodium chloride dihydrate is essential for processes occurring at low temperatures, such as the caking of road salt, the cryopreservation of biological samples, and the study of geochemical processes in cold environments. This protocol details a reliable method for the synthesis of sodium chloride dihydrate crystals for research purposes.

Data Presentation

Table 1: Physical and Chemical Properties of Sodium Chloride Dihydrate

| Property | Value |

| Chemical Formula | NaCl·2H₂O |

| Molar Mass | 94.496 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Appearance | Colorless, transparent crystals |

| Stability | Stable below 0.1°C |

| Eutectic Point with Water | -21.1°C with 23.3 wt% NaCl |

Table 2: Solubility of Sodium Chloride in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 35.7 |

| -5 | 34.9 |

| -10 | 34.2 |

| -15 | 33.5 |

| -21.1 (Eutectic) | 23.3 |

Note: The solubility data below 0°C corresponds to the equilibrium between the aqueous solution and either ice or sodium chloride dihydrate, as dictated by the phase diagram.

Experimental Protocols

Protocol 1: Synthesis of Sodium Chloride Dihydrate Crystals

1. Objective:

To synthesize single crystals of sodium chloride dihydrate by controlled cooling of a saturated sodium chloride solution.

2. Materials:

-

Sodium chloride (analytical grade)

-

Deionized water

-

Beakers

-

Magnetic stirrer and stir bar

-

Hot plate

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Crystallization dish or petri dish

-